molecular formula C13H18O5 B8046251 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol

Cat. No. B8046251
M. Wt: 254.28 g/mol
InChI Key: ANACRFYDRRFCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Biological Activities : A study by Mastelić et al. (2008) synthesized derivatives of eugenol, which included compounds similar to 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol. These derivatives exhibited strong antioxidative properties and a reduced cytotoxic effect on Escherichia coli and Saccharomyces cerevisiae. Additionally, they had antiproliferative effects on human uterine carcinoma cells, suggesting potential applications in cancer treatment.

  • Liquid Crystalline Polymers : Hsu, Rodriguez-Parada, and Percec (1987) explored polymethacrylates and polyacrylates containing derivatives of the compound, finding that these polymers exhibited smectic mesomorphism, relevant for liquid crystal technology. The phase behavior of these polymers was analyzed using differential scanning calorimetry and optical polarizing microscopy (Hsu, Rodriguez-Parada, & Percec, 1987).

  • Oxidovanadium(V) Complexes : In a study by Back et al. (2012), derivatives of the compound were used to synthesize oxidovanadium(V) complexes. These complexes presented a unique [VO]3+ cation and were structurally characterized, suggesting potential applications in materials science or chemistry (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).

  • Phytochemical Research : Uddin et al. (2013) identified new phenolic compounds, including structures similar to 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol, from the stem wood of Sorbus lanata. These compounds showed significant activities in DPPH radical scavenging reactions, highlighting their potential as antioxidants (Uddin, Latif, Arfan, Ali, Hussain, Simpson, Cox, & Choudhary, 2013).

  • Antibacterial and Antifungal Activities : Vinusha et al. (2015) synthesized Schiff base ligands from a compound structurally similar to 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol and tested their antibacterial and antifungal activities. They found moderate activity against certain bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

properties

IUPAC Name

4-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-13(6-14)7-17-12(18-8-13)9-3-4-10(15)11(5-9)16-2/h3-5,12,14-15H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANACRFYDRRFCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=C(C=C2)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
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4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
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4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
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4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Reactant of Route 5
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Reactant of Route 6
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.